![molecular formula C17H23ClN4O2 B13090286 tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)
tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrazolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. The starting materials might include pyrazolo[1,5-a]pyrimidine derivatives and piperidine carboxylates. Common synthetic routes may involve:
Nucleophilic substitution: Introduction of the chloro group.
Cyclization reactions: Formation of the pyrazolo[1,5-a]pyrimidine ring.
Protection and deprotection steps: Use of tert-butyl groups to protect functional groups during synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:
Catalysis: Use of catalysts to increase reaction efficiency.
Continuous flow chemistry: For better control over reaction conditions and scalability.
Purification techniques: Such as crystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrazolopyrimidine derivatives are often studied for their potential as enzyme inhibitors. This compound might be investigated for its ability to modulate biological pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Pyrazolopyrimidine derivatives have been studied for their anti-inflammatory, anti-cancer, and anti-viral properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate would depend on its specific biological target. Generally, pyrazolopyrimidine derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. This could involve inhibition of enzyme activity or blocking receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolopyrimidine derivatives: Such as pyrazolo[3,4-d]pyrimidines.
Piperidine carboxylates: Such as tert-butyl (2S)-2-(pyridin-2-yl)piperidine-1-carboxylate.
Uniqueness
What sets tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate apart is its specific substitution pattern and the presence of both pyrazolopyrimidine and piperidine carboxylate moieties. This unique structure could confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C17H23ClN4O2 |
|---|---|
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23ClN4O2/c1-11-10-22-14(19-15(11)18)9-12(20-22)13-7-5-6-8-21(13)16(23)24-17(2,3)4/h9-10,13H,5-8H2,1-4H3/t13-/m0/s1 |
Clave InChI |
ZVMAPMMLKOSNBN-ZDUSSCGKSA-N |
SMILES isomérico |
CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3C(=O)OC(C)(C)C)N=C1Cl |
SMILES canónico |
CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)OC(C)(C)C)N=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)
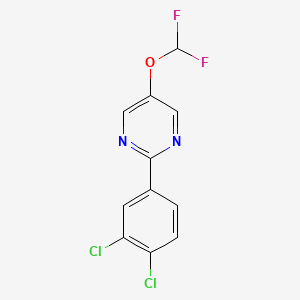
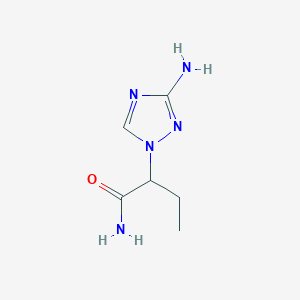
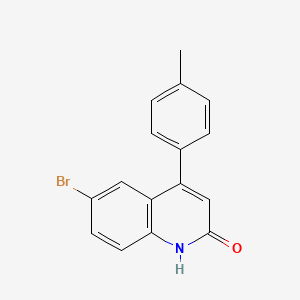



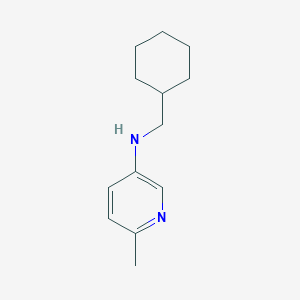
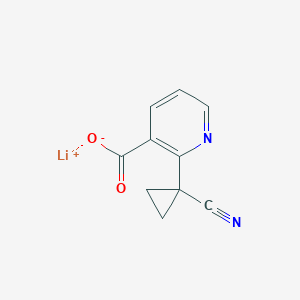
![6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one](/img/structure/B13090241.png)
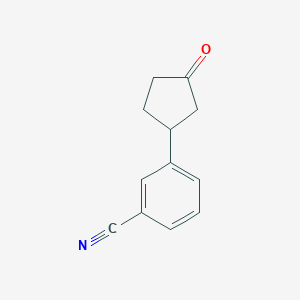
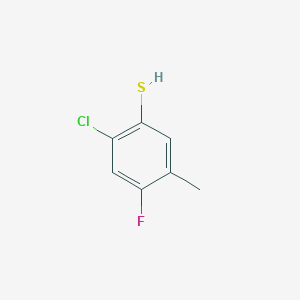
![N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide](/img/structure/B13090256.png)

